N,N-Dimethyl-o-toluidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N,2-trimethylaniline | |
|---|---|---|
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InChI |
InChI=1S/C9H13N/c1-8-6-4-5-7-9(8)10(2)3/h4-7H,1-3H3 | |
| Source | PubChem | |
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InChI Key |
JDEJGVSZUIJWBM-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC=CC=C1N(C)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Record name | N,N-DIMETHYL-O-TOLUIDINE | |
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DSSTOX Substance ID |
DTXSID8052279 | |
| Record name | N,N,2-Trimethylaniline | |
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Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-dimethyl-o-toluidine appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Hence floats on water. May be toxic by skin absorption and inhalation. May release toxic vapors when burned., Clear colorless liquid with an aromatic odor; [CAMEO] Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | N,N-DIMETHYL-O-TOLUIDINE | |
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| Record name | N,N-Dimethyl-o-toluidine | |
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CAS No. |
609-72-3, 29256-93-7 | |
| Record name | N,N-DIMETHYL-O-TOLUIDINE | |
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| Record name | Dimethyl-o-toluidine | |
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| Record name | N,N,2-Trimethylaniline | |
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| Record name | Benzenamine, N,N,?-trimethyl- | |
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| Record name | N,N-Dimethyl-o-toluidine | |
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| Record name | Benzenamine, N,N,2-trimethyl- | |
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| Record name | N,N,2-Trimethylaniline | |
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| Record name | N,N'-dimethyl-o-toluidine | |
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| Record name | N,N,2-TRIMETHYLANILINE | |
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Synthetic Pathways and Chemical Formation of N,n Dimethyl O Toluidine
N,N-Dimethyl-o-toluidine as a Defined Product in Catalytic Reactions
In certain catalytic cycles, this compound is intentionally released from a precatalyst to generate the active species required for the main transformation. This is particularly evident in specific rare-earth metal-catalyzed reactions.
The scandium-catalyzed intermolecular hydroaminoalkylation of olefins with tertiary amines is a highly efficient and atom-economic method for creating new C-C bonds and synthesizing complex amine structures. rsc.orgrsc.org Within this catalytic process, this compound plays a crucial role as a leaving group during the formation of the active catalyst.
The process is initiated with a scandium precatalyst, such as the homoleptic scandium trialkyl complex [Sc(CH₂C₆H₄NMe₂-o)₃]. rsc.orgrsc.org The reaction of this precatalyst with a borate (B1201080) activator like [Ph₃C][B(C₆F₅)₄] generates a cationic scandium bis(aminobenzyl) species. rsc.org A plausible mechanism suggests that an amine substrate coordinates to this scandium species. Subsequently, an aminobenzyl ligand on the scandium center deprotonates a methyl group of the coordinated amine. This step results in the formation of an η²-azametallacyclic intermediate, which is the catalytically active species, and releases one equivalent of this compound. rsc.orgacs.org
Density Functional Theory (DFT) calculations have provided deeper insights into this mechanism, suggesting that the true active species is an amine-coordinated η²-azametallacyclic complex rather than a base-free version. acs.org The formation of this active species involves the coordination of the substrate amine to the cationic scandium complex, followed by a hydrogen transfer, which generates a complex containing an this compound moiety. acs.org The subsequent release of this compound yields the active catalyst that proceeds to react with olefins. acs.org This catalytic system has been successfully applied to a wide range of tertiary amines and olefins, including styrenes and unactivated α-olefins. rsc.orgrsc.org
Table 1: Key Components in Scandium-Catalyzed Hydroaminoalkylation Leading to this compound Release
| Component | Role | Reference |
|---|---|---|
| [Sc(CH₂C₆H₄NMe₂-o)₃] | Scandium Precatalyst | rsc.orgrsc.org |
| [Ph₃C][B(C₆F₅)₄] | Borate Activator | rsc.orgrsc.org |
| Tertiary Amine (e.g., N,N-dimethylbutylamine) | Substrate | rsc.org |
| Olefin (e.g., norbornene, styrene) | Substrate | rsc.org |
Metal-Organic Frameworks (MOFs) are utilized as heterogeneous catalysts in various organic transformations due to their high surface area and tunable porosity. csic.es In the context of this compound, it emerges as a byproduct in the N-methylation of aromatic amines using dimethyl carbonate (DMC) as a green methylating agent, catalyzed by specific MOFs. csic.esresearchgate.net
In a model reaction, o-toluidine (B26562) is reacted with dimethyl carbonate in the presence of a zirconium or hafnium-based MOF catalyst, such as UiO-66 or MOF-808. csic.esresearchgate.net The goal of this reaction is typically the synthesis of a carbamate (B1207046) product. However, due to the dual reactivity of DMC, which can act as both a carbamoylating and a methylating agent, several side products are formed. csic.es
The reaction yields a mixture of products including the desired carbamate, N-methyl-o-toluidine, and this compound. csic.esresearchgate.net The formation of this compound represents the double methylation of the primary amine group of o-toluidine. The selectivity towards methylation versus carbamoylation is highly dependent on the specific MOF catalyst used. For instance, UiO-66 materials have been found to be less selective, producing similar quantities of both methylated and carbamoylated products. csic.es
The reaction is typically conducted at elevated temperatures (e.g., 120 °C) with an excess of dimethyl carbonate. csic.esresearchgate.net The formation of this compound in this process highlights the competing reaction pathways that can occur on the surface of MOF catalysts.
Table 2: Product Distribution in the MOF-Catalyzed Reaction of o-Toluidine and Dimethyl Carbonate
| Catalyst | Primary Substrate | Reagent/Solvent | Temperature | Key Products | Reference |
|---|
Mechanistic Investigations of N,n Dimethyl O Toluidine in Catalytic Processes
C-H Functionalization and Alkylation Reactions Involving N,N-Dimethyl Anilines
The direct functionalization of C-H bonds in N,N-dimethyl anilines represents an atom-economical approach to synthesizing valuable alkylated aniline (B41778) derivatives. nih.gov However, the dialkylamino group presents a challenge as a directing group for transition-metal-catalyzed C-H activation. nih.gov Yttrium-based catalysts have emerged as a solution, enabling previously difficult selective alkylation reactions. rsc.orgscispace.com
Ortho-Selective C-H Addition of N,N-Dimethyl Anilines to Alkenes Utilizing Yttrium Catalysts
A significant breakthrough has been the development of a highly efficient and selective ortho-alkylation of N,N-dimethyl anilines with alkenes, catalyzed by a cationic half-sandwich yttrium alkyl complex. nih.govrsc.org This method provides a direct and atom-economical route to a new class of tertiary aniline derivatives with branched alkyl substituents. rsc.orgscispace.com
The yttrium-catalyzed ortho-C-H alkylation exhibits a broad substrate scope with respect to both the aniline and alkene components. nih.gov While N,N-dimethylaniline and its derivatives with various substituents are readily alkylated, the reactivity of N,N-dimethyl-o-toluidine is notably different.
In the yttrium-catalyzed reaction with 1-octene (B94956), this compound did not undergo the expected ortho-C-H alkylation. researchgate.net This lack of reactivity is in contrast to N,N-dimethylaniline, which is successfully alkylated. researchgate.net However, under a scandium-based catalytic system, this compound undergoes regioselective benzylic C(sp³)–H alkylation. sci-hub.se A computational study on the yttrium-catalyzed system revealed that while the deprotonation of the benzylic C(sp³)–H bond of this compound is favored, the subsequent insertion of the alkene into the resulting Y–C(sp³) bond is kinetically unfavorable, thus preventing the reaction from proceeding. sci-hub.se
Conversely, a scandium catalyst facilitates the benzylic C-H alkylation of this compound with allylbenzene (B44316), yielding the corresponding product in high yield. sci-hub.se This highlights a complementary reactivity pattern between yttrium and scandium catalysts for the functionalization of this compound.
Table 1: Reactivity of this compound in Alkylation Reactions
| Catalyst System | Alkene | Observed Reactivity | Product Type | Yield |
| Yttrium-based | 1-Octene | No reaction | - | - |
| Scandium-based | Allylbenzene | Benzylic C(sp³)–H alkylation | Benzylic alkylation | 89% |
The proposed catalytic cycle for the yttrium-catalyzed ortho-C-H addition of N,N-dimethyl anilines to alkenes involves several key steps. riken.jp The cycle is initiated by the coordination of the N,N-dimethylaniline to the cationic yttrium alkyl species. nih.govriken.jp This is followed by a proton transfer to afford an o-dimethylaminophenyl yttrium species, which is a crucial intermediate. nih.govriken.jp The aniline derivative is bound to the yttrium center in a chelating manner through both the NMe₂ group and the ortho carbon. nih.gov
The subsequent steps involve the coordination and insertion of the alkene into the yttrium-phenyl bond, forming a six-membered metallacycle. nih.gov Finally, an intramolecular C-H activation occurs, releasing the branched alkylation product and regenerating the active catalytic species. nih.govriken.jp
Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanism of the yttrium-catalyzed ortho-alkylation of N,N-dimethyl anilines. nih.govrsc.org These studies have provided detailed insights into the energetics of the reaction pathway and the nature of the transition states.
DFT studies have revealed that the interaction between the amino group of the aniline substrate and the yttrium atom of the catalyst plays a crucial role in the ortho-selective C-H activation. nih.govrsc.orgriken.jp This interaction facilitates the formation of a chelating intermediate where the NMe₂ group coordinates to the yttrium center, directing the C-H activation to the ortho position. nih.gov This chelation assistance is key to overcoming the inherent difficulty of activating the ortho C-H bond of a tertiary aniline. nih.gov The coordination of the NMe₂ group also stabilizes the transition state for the alkene insertion step. nih.gov
Experimental Validation through Kinetic Isotope Effect (KIE) Observations
The kinetic isotope effect (KIE) serves as a powerful tool for elucidating reaction mechanisms by determining whether a specific C-H bond is broken in the rate-determining step of a reaction. In the context of catalytic processes involving this compound and its structural analogs like N,N-dimethylaniline, KIE studies provide crucial insights into the C-H activation step.
One significant investigation focused on the ortho-selective C-H addition of N,N-dimethyl anilines to alkenes, catalyzed by a cationic half-sandwich yttrium alkyl complex. rsc.org While this compound itself was found to be unreactive with 1-octene under the optimized reaction conditions, detailed mechanistic studies, including KIE experiments, were performed on the parent compound, N,N-dimethylaniline, to probe the nature of the ortho-C-H activation. These experiments suggest that the C-H activation is indeed involved in the rate-determining step of the transformation. rsc.org
Table 1: Kinetic Isotope Effect in Yttrium-Catalyzed C-H Alkylation of N,N-Dimethylaniline
| Experiment Type | Description | Observed KIE (kH/kD) | Reference |
|---|---|---|---|
| Intramolecular Competition | Reaction of 5-D₁-N,N-dimethylaniline with 1-octene | 3.3 | rsc.org |
| Intermolecular Competition | Parallel reactions of N,N-dimethylaniline and N,N-dimethylaniline-d₅ with 1-octene | 2.7 | rsc.org |
These results, while obtained with a close analog, provide a validated mechanistic framework for C-H activation in this class of compounds, suggesting that for a reactive derivative, the cleavage of the ortho-C-H bond is the kinetically significant step. rsc.org
This compound's Role in Catalytic System Dynamics
Analysis of Ligand Exchange Phenomena within Catalytic Cycles
A clear example of this is found in the scandium-catalyzed hydroaminoalkylation of olefins. acs.org Mechanistic calculations show that the catalytic cycle is initiated by the deprotonation of a methyl group on an amine substrate by a ligand on the scandium precatalyst, which releases one equivalent of this compound. acs.org The initially formed scandium complex (Complex B) contains this newly released this compound molecule as a ligand. acs.org
However, because the amine substrate (e.g., N-methylpiperidine) is present in high concentration in the reaction system, a facile ligand exchange can occur. The this compound ligand in Complex B can be displaced by an incoming molecule of the N-methylpiperidine substrate to form a more stable complex (Complex 2'). acs.org This ligand exchange is a critical step, as it leads to the formation of a catalytically relevant species that is significantly more stable. acs.org
Table 2: Calculated Energetics of Ligand Exchange in a Scandium-Catalyzed Reaction
| Complex | Description | Relative Gibbs Free Energy (kcal/mol) | Reference |
|---|---|---|---|
| Complex B | Sc-complex with coordinated this compound | -3.3 | acs.org |
| Complex 2' | Sc-complex after ligand exchange with N-methylpiperidine | -22.5 | acs.org |
Advanced Analytical Methodologies for the Determination of N,n Dimethyl O Toluidine
Chromatographic Techniques for Separation and Quantitative Analysis
Chromatography stands as a cornerstone for the separation and analysis of N,N-Dimethyl-o-toluidine. Gas chromatography (GC) has been a traditional method for aromatic amines. wikisource.org However, ion chromatography (IC) has emerged as a powerful alternative, especially for samples in a gaseous matrix. thermofisher.comthermofisher.com
Application of Ion Chromatography with Ultraviolet (UV) Absorbance Detection for Gas Samples
A robust method for the determination of this compound in gas samples involves ion chromatography coupled with ultraviolet (UV) absorbance detection. thermofisher.com This technique is particularly effective for amines that can be successfully detected by UV absorbance. The separation is typically achieved using a cation-exchange column, such as an IonPac CS17 column. thermofisher.com For optimal separation and peak shape, a gradient elution with methanesulfonic acid (MSA) in the presence of an organic solvent like acetonitrile (B52724) is employed. thermofisher.com The detection is carried out at a specific wavelength, for instance, 210 nm, which allows for the quantification of this compound. thermofisher.com
To facilitate the analysis of gas samples, a scrubbing technique is utilized. The gas is bubbled through a solution of methanesulfonic acid, which effectively traps the amine impurities. thermofisher.com This solution can then be directly analyzed using the IC-UV system.
Utility in Monitoring Amine Impurities within Industrial Gas Streams (e.g., Ethylene (B1197577) Gas)
The aforementioned IC-UV method has proven valuable for monitoring amine impurities, including this compound, in industrial gas streams such as ethylene gas. thermofisher.comlcms.cz Amines can be present as contaminants in various industrial gases and their monitoring is crucial for quality control and process optimization. nih.govmetrohm.comthermofisher.com The ability to trap and analyze these impurities from a gas stream provides a practical solution for industries where gas purity is paramount. thermofisher.com
Strategic Development for Amine Detection Protocols
The development of effective analytical protocols for amines, especially hydrophobic ones like this compound, requires careful optimization of the chromatographic conditions.
Optimization of Eluent Systems for Hydrophobic Amine Separation (e.g., Methanesulfonic Acid and Acetonitrile Gradient Elution)
The separation of hydrophobic amines presents a challenge due to their tendency to interact with the stationary phase of the chromatography column, which can lead to poor peak shapes and long analysis times. thermofisher.comresearchgate.net To overcome this, the eluent system is strategically optimized.
A gradient elution using methanesulfonic acid (MSA) is a key component of the separation strategy. thermofisher.com The gradient, which involves changing the concentration of MSA over time, allows for the effective elution of amines with varying affinities for the column. For instance, a gradient from a lower concentration (e.g., 4 mM MSA) to a higher concentration (e.g., 80 mM MSA) can be employed. thermofisher.com
Furthermore, the addition of an organic solvent, such as acetonitrile, to the eluent is crucial for improving the peak shapes of hydrophobic amines. thermofisher.comgoogle.com Acetonitrile helps to reduce the hydrophobic interactions between the analyte and the stationary phase. thermofisher.com A typical mobile phase might contain a fixed percentage of acetonitrile, for example, 9%. thermofisher.com This combination of an MSA gradient and an acetonitrile-modified eluent ensures efficient and reliable separation of hydrophobic amines like this compound. thermofisher.com
Below is a table summarizing the optimized chromatographic conditions for the analysis of this compound:
| Parameter | Condition |
| Chromatographic Technique | Ion Chromatography (IC) |
| Column | IonPac CS17 |
| Detection | Ultraviolet (UV) Absorbance at 210 nm |
| Eluent | Methanesulfonic Acid (MSA) and Acetonitrile |
| Elution Profile | Gradient elution (e.g., 4 mM to 80 mM MSA) with 9% Acetonitrile |
| Sample Preparation (Gas) | Scrubbing through MSA solution |
This strategic approach to method development enables the accurate and precise determination of this compound in complex matrices, ensuring product quality and process control in relevant industries.
Exploration of N,n Dimethyl O Toluidine Derivatives and Analogous Chemical Systems
Mechanistic Studies on Related o-Toluidine (B26562) Derivatives
The study of related o-toluidine derivatives provides valuable insights into the reactivity and potential applications of this class of compounds. A significant area of research has been the copper-catalyzed asymmetric rearrangements of N-methoxy-o-toluidines, which offer a pathway to chiral molecules. rsc.orgelsevierpure.com
Copper-catalyzed reactions of N-methoxy-2,6-dimethylanilines, in the presence of a cationic copper catalyst with a chiral N-heterocyclic carbene (NHC) ligand, can produce chiral ortho-quinol imines with good enantioselectivity. rsc.orgelsevierpure.com Furthermore, a cascade reaction involving this nih.govrsc.org-methoxy rearrangement followed by a Diels-Alder reaction can yield complex three-dimensional molecules with high diastereo- and enantioselectivity. rsc.orgelsevierpure.com
Theoretical investigations using computational methods have been employed to understand the C–O bond forming process that leads to the ortho-quinol imine-copper complex. rsc.org These studies are crucial for designing effective chiral NHC ligands. rsc.orgrsc.org
The cleavage of the N-O bond is a critical step in the rearrangement of N-alkoxyanilines. rsc.org The relatively low bond dissociation energy of the N-O bond facilitates this cleavage. rsc.org One proposed mechanism suggests a homolytic cleavage of the N-O bond to generate a radical pair. rsc.org Specifically, the calculated bond dissociation energy of the N-O bond in an ortho-toluidine substrate, where the carbonyl is coordinated to a copper catalyst, is 22.8 kcal mol−1. rsc.org The resulting methoxy (B1213986) radical can then bind to the copper atom, forming a methoxycopper(III) intermediate. rsc.org The development of reactions driven by N-O bond cleavage is an active area of research, with applications in the synthesis of various nitrogen-containing heterocycles. mdpi.comunc.edu
The stereochemical outcome of these reactions is determined by the transition state of the C-O bond-forming step. rsc.org Computational analysis helps in understanding the factors that govern the transition state assembly, such as hydrogen bonding and substrate-catalyst dipole minimization. acs.org In the Cu-catalyzed nih.govrsc.org-methoxy rearrangement, the transition states for C–O bond formation can be classified based on the face of attack (si- or re-face) of the methoxy group on the conformational isomers of the methoxycopper(III) intermediate. rsc.org The energy differences between these transition states dictate the enantioselectivity of the reaction. nih.gov The structure of the chiral ligand plays a crucial role, and even minor changes can lead to the formation of the opposite enantiomer, indicating a very sensitive transition state for the C–O bond-forming process. rsc.org
Investigation of Cu-Catalyzed Asymmetric Rearrangements of N-Methoxy-o-toluidines
Comparative Analytical Considerations among Dimethyl Anilines
The accurate analysis of dimethylaniline (DMA) isomers is important for assessing human exposure and identifying environmental sources. nih.gov Various analytical techniques have been developed for the separation and quantification of these isomers.
Supercritical fluid chromatography (SFC) coupled with electrospray ionization tandem mass spectrometry (SFC-ESI-MS/MS) has been successfully used for the separation of all six DMA isomers without the need for derivatization. nih.gov This method allows for selective detection in complex matrices. nih.gov
Another approach involves gas chromatography-mass spectrometry (GC-MS). For the analysis of aniline (B41778) and its derivatives in groundwater, three methods were compared: liquid-liquid extraction with GC-MS, its extension with tandem mass spectrometry (GC-MS/MS), and direct injection into a liquid chromatograph coupled to tandem mass spectrometry (LC-MS/MS). researchgate.net While GC-MS and GC/MS-MS showed similar precision, LC-MS/MS offered higher sensitivity. researchgate.net
For air sampling, a method using a 10% phosphoric acid-coated XAD-7 tube has been developed for N,N-dimethylaniline, showing good desorption and retention efficiencies. osha.gov
The choice of analytical method depends on the matrix, the required sensitivity, and the specific isomers of interest. The table below summarizes some of the analytical techniques used for dimethylaniline isomers.
| Analytical Technique | Sample Matrix | Key Findings |
| SFC-ESI-MS/MS | Crude extracts | Separation of all six DMA isomers without derivatization. nih.gov |
| LC-MS/MS | Cold water extracts | Suitable for the analysis of 22 primary aromatic amines with low detection limits. tandfonline.com |
| GC-MS & GC-MS/MS | Groundwater | GC-MS/MS offers ten-fold higher sensitivity than single quadrupole GC/MS. researchgate.net |
| Phosphoric acid coated XAD-7 tube with GC | Air | Good desorption (92.9%) and retention efficiency for N,N-dimethylaniline. osha.gov |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N,N-Dimethyl-o-toluidine, and how do they influence experimental design?
- Answer : Key properties include a molecular weight of 135.21 g/mol, boiling point of 76°C at 18 mmHg, density of 0.929 g/mL (25°C), and refractive index (n20/D) of 1.525. These properties dictate solvent compatibility (e.g., miscibility with organic solvents), distillation conditions, and handling precautions (flammable liquid with a flash point of 63°C). Safety protocols must address acute toxicity (oral, dermal, inhalation) and environmental hazards, particularly aquatic toxicity (WGK 1). Use inert atmospheres for reactions requiring elevated temperatures .
Q. How does the environmental impact of this compound affect laboratory waste management?
- Answer : The compound poses risks to aquatic ecosystems due to its persistence and toxicity. Researchers must implement solvent recovery systems (e.g., activated carbon filtration) and avoid aqueous discharge. Quantify environmental exposure using HPLC or GC-MS to monitor trace residues in waste streams. Institutional guidelines should align with REACH Annex XVII restrictions on hazardous substance disposal .
Q. Why is this compound more basic than N,N-dimethylaniline, and how can this be experimentally validated?
- Answer : The ortho-methyl group sterically hinders resonance between the dimethylamino group and the aromatic ring, increasing electron availability on nitrogen. Basicity (pKa) can be measured via potentiometric titration in non-aqueous solvents (e.g., acetonitrile) or computationally using DFT to compare charge distribution in N,N-dimethylaniline vs. This compound .
Advanced Research Questions
Q. What role does this compound play in rare-earth-catalyzed C–H alkylation mechanisms?
- Answer : In scandium-catalyzed systems, it stabilizes cationic intermediates via weak coordination, facilitating alkene insertion into metal-sulfide complexes. Mechanistic studies using deuterium KIE (kinetic isotope effect) experiments and DFT calculations (e.g., Gaussian09) confirm its role in lowering transition-state energies for protonation steps. Compare catalytic turnover with/without the compound to validate its auxiliary function .
Q. How do steric and electronic effects in this compound influence its reactivity in electrophilic substitution reactions?
- Answer : The ortho-methyl group imposes steric constraints, directing electrophiles to the para position. Electronic effects are probed via Hammett substituent constants (σmeta/para) and ¹H/¹³C NMR to assess ring current shielding. Computational modeling (e.g., NBO analysis) quantifies hyperconjugative interactions and charge density redistribution .
Q. What thermodynamic data are critical for optimizing purification methods for this compound?
- Answer : Phase-change data (e.g., enthalpy of vaporization ΔvapH = 32.55 kJ/mol) and critical constants (Tc, Pc) from NIST databases guide distillation and supercritical fluid extraction. Gas chromatography (polar columns, Kovats’ RI) with flame ionization detection ensures purity ≥99%. Cross-validate with mass spectrometry (EI-MS, m/z 135) .
Q. How can researchers resolve contradictions in reported reaction yields involving this compound as a catalyst?
- Answer : Discrepancies often arise from solvent polarity effects or trace moisture. Use DoE (Design of Experiments) to isolate variables (e.g., solvent dielectric constant, temperature). Characterize intermediates via in situ IR spectroscopy or XAS (X-ray absorption spectroscopy) to monitor coordination geometry .
Methodological Best Practices
- Analytical Quantification : Optimize GC parameters (e.g., DB-5MS column, 30 m × 0.25 mm ID) with isothermal holds at 80°C for baseline separation from byproducts .
- Safety Protocols : Store under nitrogen (NFPA 704: Health 3, Flammability 2) and use PPE (nitrile gloves, fume hoods) per OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
